![molecular formula C18H15FN4O2 B2871121 2-(3-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941975-94-6](/img/structure/B2871121.png)
2-(3-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazotriazines are a class of compounds that contain an imidazole ring fused with a triazine ring . They have been studied for their potential therapeutic properties . Fluorobenzyl compounds, on the other hand, are benzyl compounds where one or more hydrogen atoms have been replaced by fluorine. They are often used in medicinal chemistry due to the unique properties of fluorine.
Molecular Structure Analysis
The molecular structure of imidazotriazines and fluorobenzyl compounds can be analyzed using techniques such as NMR and IR spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
Imidazotriazines and fluorobenzyl compounds can undergo a variety of chemical reactions. For example, triazines can react with nucleophiles in a stepwise manner, with the reactivity decreasing upon each substitution .Applications De Recherche Scientifique
Antimicrobial Agent
The 1,2,4-triazine derivatives have been identified as potent antimicrobial agents. Their ability to interact with biological receptors through hydrogen-bonding and dipole interactions makes them suitable candidates for drug discovery against microbes . F2334-0072, with its unique structure, could be synthesized and tested for its efficacy against various microbial strains, potentially leading to the development of new antimicrobial drugs.
Anticancer Activity
Compounds containing the 1,2,4-triazine scaffold have shown anticancer activities. The structural complexity and the presence of nitrogen atoms within the ring system of F2334-0072 may allow it to interact with specific biological targets, potentially inhibiting the growth of cancer cells . Further research could explore its application as a chemotherapeutic agent.
Synthesis of Pharmaceutical Scaffolds
F2334-0072 could serve as a precursor for the synthesis of various pharmaceutical scaffolds. The triazine core is a versatile pharmacophore that can be modified to create a wide range of biologically active compounds. This could lead to the discovery of new drug candidates with improved efficacy and safety profiles .
Agrochemical Research
The triazine derivatives are not only limited to pharmaceuticals but also extend to agrochemical applications. F2334-0072 could be investigated for its potential use in the development of new pesticides or herbicides, contributing to the agricultural industry by protecting crops from pests and diseases .
Material Sciences
In material sciences, the unique properties of 1,2,4-triazines can be exploited in the design of novel materials. F2334-0072 could be used in the synthesis of organic catalysts or as a component in the creation of advanced materials with specific desired properties .
Biological Studies
Due to the presence of the fluorine atom, F2334-0072 could be utilized in biological studies as a fluorinated probe. Fluorinated compounds are often used in the study of metabolic pathways and enzyme mechanisms, as well as in the development of diagnostic imaging agents .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[(3-fluorophenyl)methyl]-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c19-14-6-4-5-13(11-14)12-23-17(25)16(24)22-10-9-21(18(22)20-23)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQBBXNGJNEBOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-4-phenylbutan-1-one](/img/structure/B2871038.png)
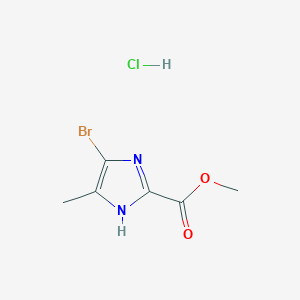
![2-(benzo[d]thiazol-2-ylthio)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B2871042.png)
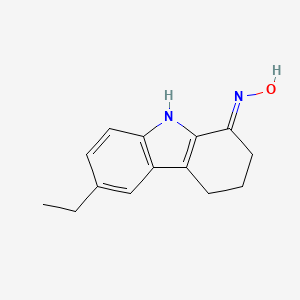
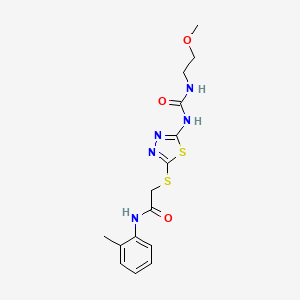
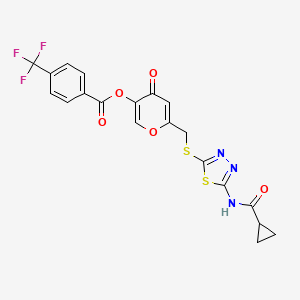
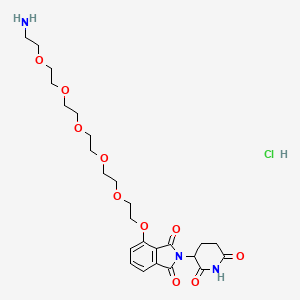
![2-Amino-6-ethyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2871050.png)
![2-[[4-Methyl-5-(pyrimidin-2-ylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2871052.png)
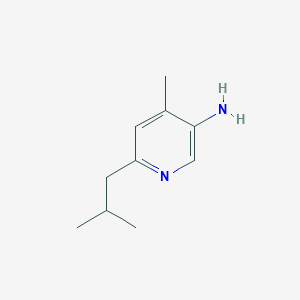
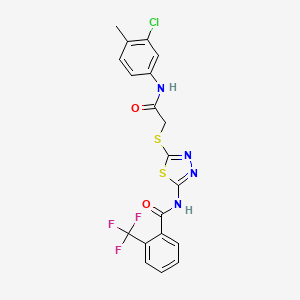

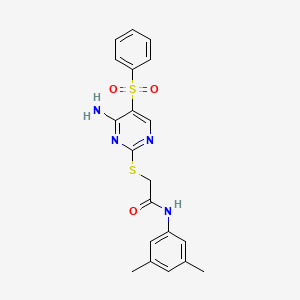
![N-{3-[4-(dimethylamino)phenyl]propyl}-2-phenylethane-1-sulfonamide](/img/structure/B2871061.png)